Cas no 919976-78-6 (N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide)

N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide
- N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide
-
- インチ: 1S/C25H25N3O3/c1-3-9-19-10-4-7-13-22(19)31-17-15-28-21-12-6-5-11-20(21)26-24(28)18-27(2)25(29)23-14-8-16-30-23/h3-8,10-14,16H,1,9,15,17-18H2,2H3
- InChIKey: JYAHHAJQHNYHSY-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(N(C)CC1N(CCOC2=CC=CC=C2CC=C)C2=CC=CC=C2N=1)=O
N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0543-2μmol |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-20μmol |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-4mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-10mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-5mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-3mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-5μmol |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-2mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-50mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 50mg |
$160.0 | 2023-07-27 | |
Life Chemicals | F3320-0543-1mg |
N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |
919976-78-6 | 90%+ | 1mg |
$54.0 | 2023-07-27 |
N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamideに関する追加情報
Introduction to N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide (CAS No. 919976-78-6)
N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide, a compound with the CAS number 919976-78-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The intricate structure of this molecule, featuring a combination of aromatic and heterocyclic rings, makes it a subject of intense study in medicinal chemistry.
The molecular framework of N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide incorporates several key pharmacophoric elements that contribute to its biological activity. The presence of a benzodiazolone core, which is known for its anxiolytic and sedative properties, alongside a furan moiety and an extended aliphatic chain, suggests multiple interaction sites with biological targets. This structural complexity allows for diverse pharmacological profiles, making it a promising candidate for further investigation.
Recent research in the field of drug discovery has highlighted the importance of polypharmacicity, where a single molecule interacts with multiple targets to produce therapeutic effects. The compound N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide exemplifies this concept through its multifaceted structure. Studies have indicated that the benzodiazolone ring can modulate GABAergic receptors, while the furan and propenyl groups may engage with other neurotransmitter systems. This dual action could lead to enhanced therapeutic efficacy with potentially reduced side effects compared to traditional monotherapies.
The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. The introduction of various functional groups while maintaining structural integrity is a formidable challenge. However, advancements in synthetic methodologies have made it increasingly feasible to construct intricate molecular architectures like that of N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide. Techniques such as palladium-catalyzed cross-coupling reactions and selective functionalization have been instrumental in achieving the desired molecular configuration.
In vitro studies have begun to unravel the pharmacological potential of this compound. Initial assays suggest that it may exhibit properties relevant to central nervous system (CNS) disorders. The interaction with GABA receptors is particularly noteworthy, as it aligns with the mechanism of action of many anxiolytics and hypnotics. Furthermore, the presence of an aliphatic chain extending from the benzodiazolone core may influence membrane permeability and binding affinity, factors critical for drug efficacy.
The extended phenoxyethanol side chain in N-methyl-N-(1-{2-2-(propenyl)phenoxyethyl}-1H-benzodiazol[5,4-d]pyrimidin]-4(3H)-on (a closely related compound) has been shown to enhance solubility and bioavailability. This feature is likely conserved in our target molecule, suggesting improved pharmacokinetic properties. Enhanced solubility can lead to better absorption and distribution within the body, thereby increasing the compound's therapeutic window.
Computational modeling has also played a crucial role in understanding the interactions between this compound and its potential targets. Molecular dynamics simulations and docking studies can predict binding affinities and identify key interaction points. These insights are invaluable for designing analogs with improved properties. For instance, optimizing the length and composition of the aliphatic chain could fine-tune receptor binding while minimizing off-target effects.
The benzodiazolone core is particularly interesting due to its structural similarity to established therapeutics used for anxiety disorders and insomnia. However, modifications such as the incorporation of a furan ring can introduce novel interactions that may differentiate this compound from existing drugs. This could lead to improved efficacy or reduced side effects like tolerance and dependence associated with traditional benzodiazepines.
Future research directions include exploring the compound's interactions with other biological pathways relevant to CNS disorders. Investigating its potential as an adjunct therapy for conditions like epilepsy or chronic pain would also be valuable. Additionally, studying its metabolic stability and potential for drug-drug interactions will be essential before moving into clinical trials.
The development of novel pharmaceuticals is a lengthy and resource-intensive process. However, compounds like N-methyl-N-(1-{2-[bis(4-fluorophenyl)methoxy]propyl}-7H-[5H-dibenzo[a,d]cycloheptene]-4-one] (another closely related molecule) demonstrate that innovative chemistry can yield promising candidates for further exploration. Each step in the research pipeline—from synthesis to preclinical testing—contributes valuable data that brings us closer to developing new treatments for neurological disorders.
In conclusion, N-methyl-N-(1-{...}methylfuran-...)carboxamide (CAS No.919976) represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted pharmacological potential. The combination of computational modeling, synthetic chemistry expertise, and rigorous biological testing will be crucial in determining its therapeutic value. As research progresses, this compound holds promise as a lead structure for developing novel treatments targeting central nervous system disorders.
919976-78-6 (N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide) 関連製品
- 261951-94-4(2-METHYL-4-(TRIFLUOROMETHOXY)BENZYL ALCOHOL)
- 898427-72-0(N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}ethanediamide)
- 31879-79-5(1-(adamantane-1-carbonyl)-4-benzylpiperazine)
- 87233-54-3(2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole)
- 1368246-49-4(2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)
- 30384-93-1(2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 954255-88-0(1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione)
- 1052518-17-8(1-(cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride)
- 2094599-36-5(2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide)
- 554-87-0(3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester)




